cis-Ned 19 is a synthetic antagonist of NAADP, a potent Ca2+-mobilizing messenger. [] While NAADP is known to trigger Ca2+ release via two-pore channels (TPCs) localized in endolysosomal vesicles, cis-Ned 19 inhibits these actions. [, ] This compound is a valuable tool for investigating the role of NAADP signaling in various cellular processes. [, , ]
Cis-Ned 19 can be synthesized through a multi-step process involving the modification of precursor compounds. The synthesis typically begins with the preparation of ylide intermediates using n-butyllithium and acetylmethylene triphenylphosphorane, followed by a Wittig reaction with formaldehyde to yield an α,β-unsaturated ketone. This intermediate undergoes further transformations, including reflux in dichloromethane over a Grubbs II catalyst, leading to intramolecular ring closure. A Diels–Alder cycloaddition reaction is then performed to generate the desired stereoisomers .
Key parameters during synthesis include:
Cis-Ned 19 exhibits a complex molecular structure characterized by specific stereochemistry that influences its biological activity. The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its three-dimensional conformation and spatial arrangement of functional groups.
The molecular formula for cis-Ned 19 is C₁₁H₁₄N₄O₅P, indicating the presence of nitrogen and phosphorus atoms that are critical for its function as a NAADP antagonist. The structure includes a nicotinic acid moiety linked to an adenine dinucleotide phosphate framework, which is essential for its interaction with calcium signaling pathways .
Cis-Ned 19 participates in several significant chemical reactions that are critical for its function as a calcium signaling modulator. Notably, it acts as an antagonist by binding to NAADP receptors, thereby inhibiting the release of calcium ions from intracellular stores. The inhibition potency is quantified by the half-maximal inhibitory concentration (IC50), which has been reported at approximately 800 nM .
The compound's interaction with various receptors and ion channels can lead to downstream effects on cellular signaling pathways, particularly those involving smooth muscle contraction and neurotransmitter release .
The mechanism of action for cis-Ned 19 involves its binding to NAADP receptors located on endolysosomal membranes. By blocking NAADP-mediated calcium release, cis-Ned 19 effectively reduces intracellular calcium levels ([Ca²⁺]i), which is crucial for various physiological processes such as muscle contraction and neurotransmitter release.
Studies have shown that cis-Ned 19 inhibits norepinephrine-induced calcium rises in smooth muscle cells by approximately 50–60%, demonstrating its effectiveness as a calcium signaling inhibitor. The relative efficacy of cis-Ned 19 compared to its trans counterpart indicates that it has a higher potency in certain biological contexts .
Cis-Ned 19 possesses distinct physical and chemical properties that contribute to its functionality:
The compound's solubility profile makes it suitable for in vitro studies involving cell cultures and biochemical assays .
Cis-Ned 19 has several scientific applications primarily centered around research into calcium signaling mechanisms:
The discovery of cis-Ned 19 (1S,3S-isomer) emerged from a groundbreaking ligand-based virtual screening approach designed to overcome the pharmacological challenges of targeting the elusive nicotinic acid adenine dinucleotide phosphate (NAADP) receptor. NAADP’s physicochemical properties—high molecular weight (744 Da), extreme polarity (net charge of -4), and structural flexibility (12 rotatable bonds)—rendered it profoundly non-drug-like according to Lipinski’s Rule of Five, necessitating innovative strategies to identify mimetics [2]. Researchers employed the ZINC database (containing 2.7 million commercially available compounds) and OpenEye software (OEChem, ROCS, EON) to perform 3D shape and electrostatic similarity screening against 40 computationally generated NAADP conformers (Fig 1A) [2].
Table 1: Virtual Screening Parameters for NAADP Modulator Discovery
Screening Component | Software/Database | Key Metrics | Hit Selection Criteria |
---|---|---|---|
3D Shape Matching | ROCS (ZINC Database) | Shape Tanimoto Score (0.66–0.73) | Top 500 compounds |
Electrostatic Matching | EON | Electrostatic Tanimoto Score (≤0.85) | Top-ranked "Ned" compounds |
Bioassay Validation | Sea Urchin Homogenate | Inhibition of NAADP-induced Ca²⁺ release | >50% inhibition at ≤100 nM |
Post-identification, Ned-19’s stereoisomerism proved critical for its biological activity. The compound exists as cis-(1S,3S) and trans-(1R,3S) diastereomers due to restricted rotation around its indole-piperazine backbone. This stereochemical divergence profoundly influenced NAADP receptor interactions:
[³²P]NAADP Binding: trans-Ned-19 (IC₅₀ = 0.4 nM) outperformed cis-Ned-19 (IC₅₀ = 15 μM) by >37,000-fold, indicating distinct binding site interactions [8].
Mechanistic Implications: The divergent activities revealed two pharmacologically separable sites on NAADP receptors:
Table 2: Comparative Pharmacology of Ned-19 Stereoisomers
Parameter | cis-Ned-19 | trans-Ned-19 | Biological Significance |
---|---|---|---|
Ca²⁺ Release IC₅₀ | 2.7 μM (SMCs) [10] | 8.9 μM (SMCs) [10] | cis > trans potency in vascular tone |
[³²P]NAADP Binding IC₅₀ | 15 μM [8] | 0.4 nM [8] | trans > cis affinity for receptor |
Vasorelaxation Efficacy | ++++ (Rat aorta) [10] | + (Rat aorta) [10] | cis isomer as primary functional antagonist |
Lysosomal Colocalization | High (LysoTracker®) [10] | Moderate [10] | Enhanced lysosomal targeting of cis isomer |
cis-Ned 19’s utility as a probe was rigorously validated across evolutionary divergent systems:
Served as the primary screening platform for identifying novel NAADP modulators in the LOPAC®1280 and GPCR compound libraries [5].
Mammalian Cell Physiology:
Vascular Contraction: Selectively relaxed norepinephrine-preconstricted rat aortic rings (cis IC₅₀ << trans), with siRNA studies confirming TPC1 (not TPC2) as the primary target in smooth muscle [10].
Molecular Target Validation:
Table 3: Functional Validation of cis-Ned-19 in Disease-Relevant Models
Experimental System | Key Finding | Mechanistic Insight | Reference |
---|---|---|---|
Sea Urchin Homogenate | Blocked NAADP (167 nM)-induced Ca²⁺ flux | No cross-inhibition of cADPR/IP₃ pathways | [5] |
Pancreatic β-Cells | Suppressed glucose-induced Ca²⁺ & insulin | Confirmed NAADP as glucose-sensing mediator | [4] |
MERS-CoV Pseudovirus | Inhibited viral entry (IC₅₀~μM range) | Disrupted endolysosomal Ca²⁺-dependent trafficking | [5] |
Rat Aortic Rings | cis-Ned 19 >> trans-Ned 19 in reversing NE contraction | TPC1-dependent Ca²⁺ release in SMCs | [10] |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.: 637-23-0
CAS No.: 731002-50-9